molecular formula C14H19Cl2NO B5707846 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine

1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine

Cat. No. B5707846
M. Wt: 288.2 g/mol
InChI Key: YBNZHOBCZGSLGG-UHFFFAOYSA-N
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Description

1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine, also known as MK-801, is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s by a team of researchers at Merck & Co. Inc. as a potential treatment for Alzheimer's disease. However, it was soon discovered that MK-801 had a much broader range of applications in scientific research.

Mechanism of Action

1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is widely distributed throughout the brain. By binding to the receptor's ion channel and blocking the flow of ions, 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine prevents the activation of the receptor by glutamate, which is a major neurotransmitter in the brain.
Biochemical and Physiological Effects
The blockade of NMDA receptors by 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine has a number of biochemical and physiological effects. It has been shown to decrease the release of several neurotransmitters, including dopamine, acetylcholine, and noradrenaline, and to increase the release of gamma-aminobutyric acid (GABA). It also inhibits the activity of nitric oxide synthase, which is an enzyme involved in the production of nitric oxide, a signaling molecule that plays a key role in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its non-specific effects on other neurotransmitter systems and enzymes can also be a limitation, as it can complicate the interpretation of experimental results.

Future Directions

There are several promising future directions for the use of 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine in scientific research. One area of interest is the study of the role of NMDA receptors in pain perception, as it has been shown to play a key role in the development of chronic pain. Another area of interest is the use of 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects in animal models of these diseases. Finally, there is also potential for the use of 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine in the development of new treatments for psychiatric disorders such as schizophrenia, as it has been shown to improve symptoms in animal models of the disease.
In conclusion, 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine is a potent and selective NMDA receptor antagonist that has been widely used in scientific research to study the role of this receptor in various physiological and pathological processes. While it has some limitations, its high potency and selectivity make it a valuable tool for studying the NMDA receptor and its potential as a therapeutic target for a range of neurological and psychiatric disorders.

Synthesis Methods

1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine is typically synthesized using a multi-step process that involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 4-methylpiperidine in the presence of a strong base to yield 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine.

Scientific Research Applications

1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine has been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been particularly useful in the study of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c1-11-4-6-17(7-5-11)8-9-18-12-2-3-13(15)14(16)10-12/h2-3,10-11H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNZHOBCZGSLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3,4-Dichlorophenoxy)ethyl]-4-methylpiperidine

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